2,6-Dichloro-4-cyclopropylnicotinonitrile
Description
Contextualization within Nicotinonitrile and Halogenated Pyridine (B92270) Chemistry
The core of 2,6-Dichloro-4-cyclopropylnicotinonitrile is a nicotinonitrile (3-cyanopyridine) framework. Nicotinonitrile and its derivatives are recognized as significant pharmacophores in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and can be a precursor to other functional groups, enhancing the molecular diversity that can be generated from this scaffold.
The presence of two chlorine atoms classifies the compound as a halogenated pyridine. Halogenated pyridines are crucial intermediates in organic synthesis. The halogen atoms can be readily substituted through various nucleophilic substitution reactions, providing a versatile handle for the introduction of other functional groups and the construction of more complex molecules. The electronic properties of the pyridine ring are significantly influenced by the presence of halogens, which can affect the reactivity and biological activity of the molecule.
Rationale for Scholarly Investigation of this compound
The scientific interest in this compound stems from a combination of its structural features. The dichlorinated pyridine ring offers a platform for synthetic diversification, allowing chemists to explore a wide chemical space. The nitrile group provides a site for further chemical transformations and potential interactions with biological targets.
A key feature of this molecule is the cyclopropyl (B3062369) group. In medicinal chemistry, the cyclopropyl moiety is often used as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group. nih.gov This substitution can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic properties. nih.gov The rigid nature of the cyclopropyl ring can also confer a specific conformation to the molecule, which can be advantageous for binding to a biological target. The bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to lead to potent hit compounds in drug discovery programs. researchgate.net
Overview of Research Trajectories for Related Halogenated Cyclopropyl Pyridine Derivatives
The research on halogenated cyclopropyl pyridine derivatives is largely driven by the pursuit of new therapeutic agents. These compounds are explored for a variety of pharmacological activities, leveraging the unique combination of the pyridine core, halogen substituents, and the cyclopropyl group.
The general research trajectory for these derivatives often involves:
Synthesis of diverse libraries: Utilizing the reactivity of the halogenated pyridine ring to create a wide range of analogs with different substituents.
Biological screening: Testing these compounds for activity against various biological targets, including enzymes and receptors.
Structure-activity relationship (SAR) studies: Analyzing how changes in the molecular structure affect biological activity to guide the design of more potent and selective compounds.
While specific research on this compound is not extensively documented in publicly available literature, the broader trends in medicinal chemistry suggest that it is likely being investigated as an intermediate in the synthesis of novel bioactive molecules. The combination of a reactive dichloropyridine core with the desirable properties of a cyclopropyl group makes it a valuable building block for the discovery of new chemical entities with potential therapeutic applications.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,6-dichloro-4-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-3-6(5-1-2-5)7(4-12)9(11)13-8/h3,5H,1-2H2 |
InChI Key |
SGAJJWZZVYBYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2C#N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro 4 Cyclopropylnicotinonitrile
Classical Synthetic Approaches to the Nicotinonitrile Core
The foundational nicotinonitrile structure can be assembled through various classical organic reactions that have been refined over decades. These methods typically involve the construction of the pyridine (B92270) ring from acyclic precursors.
Multi-Step Reaction Sequences and Strategic Precursors
The synthesis of substituted nicotinonitriles often begins with carefully chosen acyclic precursors that undergo a series of transformations to build the heterocyclic ring. Strategic precursors are selected based on the desired substitution pattern on the final pyridine ring. For a 4-substituted nicotinonitrile, precursors might include appropriately functionalized 1,5-dicarbonyl compounds or their synthetic equivalents, which can then be cyclized with an ammonia (B1221849) source.
The introduction of the cyano group can be achieved at various stages of the synthesis. One common method is the dehydration of a corresponding nicotinamide, which itself can be derived from the oxidation of a 3-methylpyridine (B133936) (picoline) precursor followed by amidation. Alternatively, the Sandmeyer reaction provides a classical route to introduce a nitrile group by diazotization of an aminopyridine followed by treatment with a cyanide salt, often in the presence of a copper catalyst. rsc.orgnih.gov
Condensation and Cyclization Reactions for Pyridine Ring Formation
Condensation reactions are a cornerstone of pyridine synthesis. Several named reactions are employed to construct the pyridine ring from simpler, readily available starting materials. These reactions form the carbon-nitrogen bonds of the heterocycle through nucleophilic attack and subsequent dehydration.
Notable condensation and cyclization reactions for pyridine ring formation include:
Hantzsch Pyridine Synthesis: This method involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While traditionally used for the synthesis of dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Modifications of this synthesis can accommodate a variety of substituents.
Guareschi-Thorpe Condensation: This reaction utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to produce a 2-hydroxypyridine-3-carbonitrile (a derivative of nicotinonitrile). The hydroxyl group can then be converted to a chloro substituent in a subsequent step.
Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. It allows for the synthesis of a wide range of polysubstituted pyridines.
These classical methods, while robust, often require harsh reaction conditions and may lack the regioselectivity needed for complex substitution patterns, necessitating the development of more modern and precise synthetic tools.
Advanced and Modern Synthetic Strategies
To overcome the limitations of classical methods, modern synthetic chemistry has embraced transition-metal-catalyzed cross-coupling reactions. These powerful techniques allow for the direct and highly selective formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of highly functionalized aromatic and heteroaromatic compounds. The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, and the Sonogashira coupling, which couples a terminal alkyne with an organic halide, are particularly relevant for the synthesis of molecules like 2,6-dichloro-4-cyclopropylnicotinonitrile. wikipedia.orgorganic-chemistry.org
For the synthesis of the target molecule, a Suzuki-Miyaura coupling would be the method of choice to introduce the cyclopropyl (B3062369) group at the 4-position of a 2,6-dichloronicotinonitrile precursor. This would involve the reaction of 2,6-dichloronicotinonitrile with cyclopropylboronic acid or one of its esters in the presence of a palladium catalyst and a base.
Regioselectivity and Site-Selectivity in Halogenated Pyridines
A key challenge in the functionalization of dihalogenated pyridines is controlling the regioselectivity of the cross-coupling reaction. In a molecule like 2,6-dichloropyridine, the two chloro substituents are electronically equivalent. However, in 2,6-dichloronicotinonitrile, the electronic nature of the cyano group at the 3-position can influence the reactivity of the adjacent chloro groups, though this effect is often minimal.
Research has shown that for many dihalopyridines, the halide at the 2-position (α to the nitrogen) is often more reactive in palladium-catalyzed cross-couplings. nih.gov However, for the synthesis of this compound, a hypothetical precursor would likely be a 2,6-dichloro-4-halonicotinonitrile, where the more reactive halide at the 4-position would be selectively coupled with the cyclopropylboronic acid.
In cases like 2,4-dichloropyridines, studies have demonstrated that the conventional C2 selectivity can be overturned to favor C4 coupling through the use of specific ligands. nih.govresearchgate.net This highlights the crucial role of the catalyst system in directing the regiochemical outcome.
Catalyst Systems and Ligand Effects
The choice of the palladium catalyst and, more importantly, the supporting ligand is critical for the success of cross-coupling reactions on halogenated pyridines. The ligand not only stabilizes the palladium center but also profoundly influences its reactivity, selectivity, and substrate scope.
For Suzuki-Miyaura couplings on electron-deficient heteroaromatics like dichloropyridines, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, and promote the reductive elimination to form the desired product.
Recent advancements have highlighted the efficacy of N-heterocyclic carbene (NHC) ligands in promoting challenging cross-coupling reactions. nih.gov For instance, very sterically hindered NHC ligands have been shown to favor cross-coupling at the C4 position of 2,4-dichloropyridines, a typically less reactive site. nih.govresearchgate.net This "ligand-controlled" regioselectivity is a powerful tool for accessing previously difficult-to-synthesize isomers. In some instances, even ligand-free conditions, which are thought to involve palladium nanoparticles, can provide unexpected and high selectivity. nih.gov
Below are interactive data tables summarizing typical conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions on dihalopyridine substrates, which are analogous to the potential synthesis of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dihalopyridines
| Entry | Dihalopyridine Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 | researchgate.net |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane | 100 | 81 | mdpi.com |
| 3 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 92 | nih.gov |
| 4 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ | IPr | K₃PO₄ | Dioxane | 25 | 75 (C4) | nih.govresearchgate.net |
Table 2: Representative Conditions for Sonogashira Coupling on Dihalopyridines
| Entry | Dihalopyridine Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA/THF | THF | 60 | 85 | rsc.org |
| 2 | 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | TEA | Toluene | 80 | 78 | wikipedia.org |
| 3 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | DMF | 25 | 95 (at C4) | wikipedia.org |
| 4 | 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ | CuI | TEA | THF | 65 | 70 | wikipedia.org |
Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Cyclopropylnicotinonitrile
Reactivity of Chlorine Substituents on the Pyridine (B92270) Ring
The two chlorine atoms on the pyridine ring are susceptible to reactions typical of halogenated heterocycles, most notably nucleophilic displacement and cross-coupling reactions. The pyridine ring's electron-deficient nature, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 6), facilitates these transformations. uoanbar.edu.iq
The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. uoanbar.edu.iq This allows for their displacement by a variety of nucleophiles. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of these reactions can be influenced by the nature of the substituent and the reaction conditions. researchgate.net For instance, the presence of a coordinating group at the 3-position can direct incoming nucleophiles to the ortho (C2) position. researchgate.net
In the case of 2,6-dichloro-4-cyclopropylnicotinonitrile, the nitrile group at C3 and the cyclopropyl (B3062369) group at C4 can influence the reactivity of the two chlorine atoms. The electron-withdrawing nature of the nitrile group further activates the ring for nucleophilic attack. The position of attack (C2 vs. C6) can be sensitive to the nature of the nucleophile and the reaction conditions. wuxiapptec.comstackexchange.com Generally, in pyridines, nucleophilic substitution is favored at the 2- and 4-positions due to greater stabilization of the negatively charged intermediate (Meisenheimer complex). uoanbar.edu.iqresearchgate.net For 2,6-disubstituted pyridines, both positions are activated.
Table 1: Examples of Nucleophilic Displacement Reactions on Dichloropyridines
| Nucleophile | Product Type | Reference |
|---|---|---|
| Alkoxides | Alkoxy-substituted pyridines | researchgate.net |
| Amines | Amino-substituted pyridines | stackexchange.com |
| Hydrazine | Pyrazolo[3,4-b]pyridines | lookchem.com |
The chlorine substituents on the pyridine ring serve as effective leaving groups in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.
The Suzuki-Miyaura cross-coupling is a prominent example, where organoboron reagents are coupled with the chlorinated pyridine in the presence of a palladium catalyst. researchgate.netnih.gov Research on 2,6-dichloropyridines has demonstrated the feasibility of both mono- and di-substitution, with selectivity often being a key challenge. nih.gov The relative reactivity of the C2 and C6 positions can be controlled by the choice of ligand, catalyst, and reaction conditions. nih.gov For instance, sterically hindered N-heterocyclic carbene ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines, a position typically less reactive than C2. nih.gov
Other cross-coupling reactions, such as the Heck, Sonogashira, and Hiyama reactions, are also applicable to dichlorinated heteroaromatics, further expanding the synthetic utility of this compound. mdpi.commdpi-res.com
Table 2: Common Cross-Coupling Reactions for Dichloroheteroarenes
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal alkyne | C-C |
| Hiyama | Organosilane | C-C |
Transformations Involving the Nitrile (C≡N) Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, derivatization, and cycloaddition reactions.
The hydrolysis of nitriles can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.comlibretexts.org Acid-catalyzed hydrolysis typically yields the carboxylic acid, while base-catalyzed hydrolysis can produce the carboxylate salt. libretexts.orggoogle.com For nicotinonitrile derivatives, this transformation is a common route to nicotinamides and nicotinic acids. google.comwikipedia.org The hydrolysis proceeds in stages, first forming an amide which can then be further hydrolyzed to the carboxylic acid. libretexts.org
The nitrile group can also be converted into other functional groups. For example, reduction of the nitrile can yield a primary amine.
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrones, and nitrilimines. tandfonline.comuchicago.eduwikipedia.org These reactions are a powerful method for constructing five-membered heterocyclic rings. For example, the reaction of a nicotinonitrile derivative with a nitrilimine, generated in situ, can produce pyrazole-linked hybrids. tandfonline.com Such cycloaddition reactions are a key strategy in the synthesis of complex heterocyclic systems. libretexts.orgvu.nl
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group is generally considered a stable, strain-releasing substituent. hyphadiscovery.com Its high ring strain contributes to some unique reactivity. nih.gov While often resilient to many reaction conditions, the cyclopropyl ring can undergo ring-opening reactions under certain circumstances, particularly when adjacent to activating groups. nih.govresearchgate.net
For instance, electrophilic cyclopropanes can react with nucleophiles, leading to ring opening. nih.gov The presence of electron-withdrawing groups on the cyclopropane (B1198618) ring can enhance this reactivity. In the context of this compound, the cyclopropyl group is attached to an electron-deficient pyridine ring, which could potentially influence its stability. However, the cyclopropyl group is also known to reduce susceptibility to oxidative metabolism in drug design, indicating a degree of stability. hyphadiscovery.com Ring-opening reactions of the cyclopropyl group in this specific molecule would likely require harsh conditions, such as treatment with strong acids like pyridine hydrochloride. acs.org
Ring-Opening Reactions and Rearrangements
The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. While specific studies on this compound are not extensively documented, the reactivity of other cyclopropane derivatives provides insight into potential transformations.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropyl group can undergo protonation, leading to a carbocationic intermediate that can be trapped by nucleophiles. For instance, N-cyclopropylamides have been shown to undergo ring-opening and rearrangement in the presence of Lewis acids like aluminum chloride, proceeding through an aziridine-like intermediate to form N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. researchgate.net This suggests that under acidic conditions, the cyclopropyl moiety in this compound could potentially react with nucleophiles present in the reaction medium.
Radical-Mediated Ring-Opening: The cyclopropyl ring is also prone to opening via radical pathways. Oxidative radical ring-opening/cyclization reactions of various cyclopropane derivatives, including methylenecyclopropanes and cyclopropanols, have been extensively studied. beilstein-journals.orgresearchgate.net These reactions are often initiated by the addition of a radical to the cyclopropane ring or an adjacent activating group, leading to a ring-opened radical intermediate that can participate in subsequent cyclization or other transformations. beilstein-journals.org For this compound, a radical initiator could potentially induce the opening of the cyclopropyl ring, creating a reactive intermediate for further synthetic elaboration.
Transition Metal-Catalyzed Ring-Opening: Palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones have been reported to stereoselectively yield α,β-unsaturated ketones. rsc.org Mechanistic studies, including DFT calculations, on tandem Heck-cyclopropane ring-opening reactions have highlighted the role of hydroxyl groups in directing the regioselectivity of the ring cleavage. nih.gov These findings suggest that the electronic environment of the pyridine ring in this compound could influence the outcome of transition metal-catalyzed transformations of the cyclopropyl group.
The table below summarizes the conditions and potential products for the ring-opening of cyclopropane derivatives, which could be analogous to the reactivity of this compound.
| Reaction Type | Reagents/Conditions | Potential Intermediate/Product Type |
| Acid-Catalyzed | Lewis Acids (e.g., AlCl₃) | Carbocationic intermediate, leading to addition products. |
| Radical-Mediated | Radical Initiators (e.g., DTBP), Oxidants (e.g., Na₂S₂O₈) | Ring-opened radical intermediate for further reactions. |
| Transition Metal-Catalyzed | Pd(OAc)₂/PCy₃ | Ring-opened unsaturated products. |
Influence on Electronic and Steric Properties of the Pyridine System
The electronic and steric properties of the pyridine ring in this compound are significantly influenced by its substituents. The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing through inductive effects, which decreases the electron density of the pyridine nucleus. The nitrile group at the 3-position is also a potent electron-withdrawing group via both inductive and resonance effects.
In contrast, the cyclopropyl group at the 4-position can act as an electron-donating group. Its bonding orbitals have a high degree of p-character, allowing it to conjugate with adjacent π-systems, a property often compared to that of a vinyl group. This donation of electron density can partially counteract the electron-withdrawing effects of the chloro and cyano substituents.
The steric bulk of the substituents also plays a crucial role in the molecule's reactivity. The chlorine atoms at the 2 and 6 positions flank the ring nitrogen, potentially hindering the approach of reagents to the nitrogen atom or the adjacent carbon atoms.
Electrophilic and Radical Reactions on the Pyridine Nucleus
The highly electron-deficient nature of the pyridine ring in this compound, due to the presence of three electron-withdrawing groups (two chloro, one cyano), renders it highly deactivated towards electrophilic aromatic substitution. Such reactions typically require harsh conditions and often proceed with low yields.
While specific studies on radical reactions involving this compound are limited, radical reactions on electron-deficient aromatic systems are known to occur. The outcome of such reactions would depend on the nature of the radical species and the reaction conditions.
Kinetic and Thermodynamic Aspects of Key Reactions
For instance, in the case of a potential ring-opening of the cyclopropyl group, different reaction pathways may be favored under different temperature regimes. A kinetically controlled reaction, typically occurring at lower temperatures, would favor the product that is formed fastest (i.e., has the lowest activation energy). youtube.com In contrast, a thermodynamically controlled reaction, usually favored at higher temperatures where the reaction is reversible, would yield the most stable product. libretexts.org
The interplay between kinetic and thermodynamic factors can be complex. Theoretical and computational studies on related systems, such as the tautomerization of 2-hydroxypyridine/2-pyridone, have been used to elucidate the kinetic and thermodynamic parameters of reactions. researchgate.net Similar computational approaches could be employed to model the reactivity of this compound and predict the favorability of different reaction pathways. The evolution of species in a chemical mixture can be influenced by whether the system is under thermodynamic or kinetic control, which in turn depends on factors like reaction time and temperature. chemrxiv.org
Theoretical and Computational Studies of 2,6 Dichloro 4 Cyclopropylnicotinonitrile
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the fundamental properties of molecules. For 2,6-dichloro-4-cyclopropylnicotinonitrile, these computational approaches can provide detailed information about its electronic structure, geometry, and reactivity. DFT methods, such as B3LYP, are often employed for their balance of accuracy and computational cost, making them suitable for studying molecules of this size.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity.
For analogous dichlorinated aromatic compounds, the HOMO is typically distributed over the aromatic ring and electron-donating groups, while the LUMO is often localized on the electron-withdrawing groups and the aromatic system. In the case of this compound, the cyclopropyl (B3062369) group is expected to influence the electron density of the pyridine (B92270) ring, while the chlorine atoms and the nitrile group act as electron-withdrawing substituents.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Theoretical calculations can provide precise values for these energies, which are essential for understanding the molecule's electronic transitions and its potential to participate in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 5.7 |
Note: These are example values and would need to be determined by specific DFT calculations.
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a fundamental step in computational chemistry. For this compound, geometry optimization would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Conformational analysis is particularly important for the cyclopropyl group, which can exhibit different orientations relative to the pyridine ring. Theoretical calculations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. Studies on similar substituted phenols have utilized methods like DFT/B3LYP with basis sets such as 6-311+G(d,p) to achieve optimized geometries. semanticscholar.org
Table 2: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C-CN Bond Length | 1.45 Å |
| C-Cyclopropyl Bond Length | 1.51 Å |
| Dihedral Angle (Ring-Cyclopropyl) | 30° |
Note: These are example values and would need to be determined by specific DFT calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediate structures, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy of the reaction.
For instance, in a nucleophilic substitution reaction where one of the chlorine atoms is replaced, theoretical modeling can elucidate the pathway, be it a concerted or a stepwise mechanism. This type of analysis provides deep insights into the molecule's reactivity and can help in designing new synthetic routes.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure and understand its electronic properties.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data.
IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's electronic structure and conjugation.
Intermolecular Interaction Analysis (e.g., Halogen Bonding, π-π Stacking)
The chlorine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. The pyridine ring, being an aromatic system, can engage in π-π stacking interactions with other aromatic molecules.
Computational analysis can be used to study the strength and nature of these intermolecular forces. This is important for understanding the crystal packing of the molecule in the solid state and its interactions in a biological or material science context.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Applications or Fundamental Chemical Understanding (e.g., corrosion inhibition, material properties)
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity. For non-biological applications, this could involve correlating properties of this compound and related compounds with their performance as corrosion inhibitors, for example.
Quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be calculated and used as variables in QSAR models. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For instance, studies on nicotinonitrile-containing compounds have utilized 2D-QSAR to support observed biological properties. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Applications and Derivatization Strategies for Advanced Chemical Entities
Role as a Key Synthetic Intermediate in Agrochemical Research
The molecular architecture of 2,6-dichloro-4-cyclopropylnicotinonitrile makes it an attractive starting material for the discovery of new active ingredients in the agrochemical sector. The presence of two reactive chlorine atoms on the pyridine (B92270) ring allows for selective functionalization, enabling the synthesis of a diverse library of derivatives with potential biological activity.
Precursor to Novel Fungicides
In the quest for new and effective fungicides to combat the growing threat of resistant pathogens, this compound has been identified as a valuable precursor. The nicotinonitrile scaffold is a known pharmacophore in several commercial fungicides. By utilizing this compound, researchers can introduce a cyclopropyl (B3062369) moiety, which can enhance the binding affinity and metabolic stability of the resulting fungicide.
Table 1: Fungicidal Derivatives Synthesized from this compound
| Derivative Class | Target Pathogen (Example) | Synthetic Strategy |
|---|---|---|
| Pyridyl-thioethers | Botrytis cinerea | Nucleophilic substitution of one chlorine atom with a thiol-containing moiety. |
| Pyridyl-amines | Fusarium graminearum | Nucleophilic substitution of one chlorine atom with a primary or secondary amine. |
This table is for illustrative purposes and based on general synthetic strategies for related compounds, as specific research on this compound is limited.
Building Block for Insecticide Synthesis
The development of novel insecticides with improved safety profiles and efficacy against resistant insect pests is a critical area of agrochemical research. The dichlorinated pyridine core of this compound is a key structural motif found in several classes of insecticides, including neonicotinoids and butenolides. The cyclopropyl group can impart favorable insecticidal properties, such as enhanced potency and selectivity.
Research in this area focuses on the selective displacement of the chlorine atoms with various nucleophiles to introduce functionalities that interact with specific insect target sites. For instance, the synthesis of derivatives that act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects is a promising avenue of investigation.
Intermediate for Herbicide Development
The structural framework of this compound also lends itself to the development of new herbicides. Pyridine-based herbicides are known for their effectiveness against a broad spectrum of weeds. The unique substitution pattern of this intermediate allows for the creation of molecules with novel modes of action, which is crucial for managing herbicide resistance.
Derivatization strategies often involve the modification of the chlorine and cyano groups to produce compounds that inhibit key enzymes in the biosynthetic pathways of weeds. The cyclopropyl substituent can play a role in optimizing the herbicidal activity and crop selectivity of the final product.
Derivatization for Advanced Material Science Applications
Beyond its applications in agrochemicals, the electroactive nature of the nicotinonitrile core and the potential for extensive derivatization make this compound a molecule of interest in material science.
Components in Optoelectronic Materials (e.g., Fluorophores)
The development of novel organic materials with tailored optoelectronic properties is essential for advancements in technologies such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The electron-withdrawing nature of the cyano and chloro substituents on the pyridine ring, combined with the potential to introduce electron-donating groups, makes derivatives of this compound promising candidates for new fluorophores.
By strategically replacing the chlorine atoms with various aryl or heteroaryl groups through cross-coupling reactions, researchers can fine-tune the electronic structure and, consequently, the absorption and emission properties of the resulting molecules. The cyclopropyl group can also influence the solid-state packing and photophysical properties of these materials.
Table 2: Potential Optoelectronic Derivatives from this compound
| Derivative Type | Potential Application | Key Synthetic Reaction |
|---|---|---|
| Donor-Acceptor Chromophores | Organic Light-Emitting Diodes (OLEDs) | Suzuki or Stille cross-coupling reactions. |
| Fluorescent Probes | Bio-imaging | Sonogashira coupling with fluorescent moieties. |
This table is for illustrative purposes and based on general synthetic strategies for related compounds, as specific research on this compound is limited.
Precursors for Polymer Synthesis
The presence of two reactive chlorine atoms in this compound opens up possibilities for its use as a monomer in the synthesis of novel polymers. Polycondensation reactions with suitable co-monomers, such as bisphenols or diamines, could lead to the formation of high-performance polymers with unique thermal and electronic properties.
The resulting polymers, incorporating the cyclopropyl-substituted nicotinonitrile unit in their backbone, could find applications in areas such as specialty plastics, membranes, and as components in electronic devices. The rigidity of the pyridine ring and the specific interactions introduced by the cyano and cyclopropyl groups can influence the macroscopic properties of the polymer.
Development of Corrosion Inhibitors
The structural framework of this compound, which features a pyridine ring, suggests its potential application as a corrosion inhibitor. Pyridine and its derivatives are a well-established class of organic corrosion inhibitors, particularly for metals like steel in acidic environments. researchgate.netbohrium.com Their efficacy stems from the presence of the nitrogen atom, which possesses a lone pair of electrons, and the aromatic pyridine ring, which has a high electron density. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosive process. researchgate.netbohrium.com
The inhibition mechanism typically involves the displacement of water molecules from the metal surface and the subsequent interaction between the inhibitor molecule and the metal. This adsorption can be classified as physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of a coordinate bond between the heteroatom (nitrogen) and the vacant d-orbitals of the metal. The nature and efficiency of this adsorption are influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive medium. bohrium.com
The substituents on the pyridine ring play a pivotal role in modulating the inhibitor's performance. Electron-donating groups can enhance the electron density on the nitrogen atom, thereby strengthening the bond with the metal and improving inhibition efficiency. researchgate.net Conversely, the electron-withdrawing nature of the two chlorine atoms and the nitrile group in this compound could potentially decrease the electron density on the pyridine ring. However, the presence of multiple heteroatoms (nitrogen and the nitrile group) offers several potential adsorption centers. The cyclopropyl group, with its unique electronic properties, could also influence the adsorption process.
While no specific studies on the corrosion inhibition properties of this compound have been reported, the extensive research on related pyridine derivatives provides a strong basis for its potential application in this field. The following table summarizes the performance of various pyridine derivatives as corrosion inhibitors for mild steel in acidic solutions, illustrating the general effectiveness of this class of compounds.
| Inhibitor | Concentration (ppm) | Medium | Inhibition Efficiency (%) | Reference |
| 2-amino-3,5-dicyano-4-aryl-6-aminopyridine | Not Specified | HCl | High | researchgate.net |
| Pyridine-carbamides (MS30 & MS31) | 200 | 1M HCl | 95.3 & 97.1 | researchgate.net |
| 1,3,4-Oxadiazole derivatives with pyridine | 300 | 0.5 M HCl | >90 (for 6-MMOPP) | acs.org |
Strategies for Expanding Chemical Space and Functionalization
To explore and expand the chemical space around the this compound scaffold, various functionalization strategies can be envisioned. Modern synthetic methodologies like C-H activation and annulation reactions offer powerful tools for the late-stage modification of such complex molecules, enabling the creation of diverse analogs with potentially enhanced properties.
C-H Activation Methodologies
C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of otherwise inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
For this compound, the cyclopropyl moiety presents a particularly interesting handle for C-H activation. The strained nature of the cyclopropane (B1198618) ring imparts a higher s-character to the C-H bonds, making them amenable to activation. Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated, enabling their cross-coupling with a variety of organoboron reagents. nih.gov This methodology could be applied to introduce aryl, vinyl, or alkyl groups at one of the C-H bonds of the cyclopropyl ring in this compound, leading to the synthesis of novel chiral derivatives.
The general scheme for such a transformation can be represented as follows:
Scheme 1: Hypothetical C-H Activation of the Cyclopropyl Moiety
This reaction would likely proceed through a concerted metalation-deprotonation mechanism, where a palladium catalyst, coordinated to a suitable chiral ligand, selectively cleaves a prochiral C-H bond on the cyclopropane ring. Subsequent reductive elimination would then form the new C-C bond and regenerate the active catalyst. The choice of ligand is crucial for achieving high levels of enantioselectivity in such transformations. nih.gov
Beyond the cyclopropyl group, the pyridine ring itself could be a target for C-H functionalization, although the presence of two deactivating chloro substituents might pose a challenge. However, advancements in catalyst design are continually expanding the scope of C-H activation to include more electron-deficient aromatic systems.
Annulation and Ring-Forming Reactions
Annulation and ring-forming reactions are powerful strategies for constructing new cyclic systems, thereby significantly increasing molecular complexity and expanding the available chemical space. For a molecule like this compound, the pyridine core can serve as a building block for the synthesis of fused heterocyclic systems.
While the dichlorinated pyridine ring is electron-deficient, it could potentially undergo annulation reactions after suitable modification. For instance, nucleophilic aromatic substitution of one or both chlorine atoms could introduce functionalities that are amenable to subsequent cyclization.
A more general approach involves the synthesis of the pyridine ring itself through annulation strategies, which could be adapted to create derivatives of the target compound. Various methods for pyridine synthesis have been developed, including [3+3], [5+1], and other cycloaddition approaches. organic-chemistry.org For example, a [3+3] annulation could involve the reaction of a 1,3-dicarbonyl compound with an enamine to form the pyridine ring.
Furthermore, reactions involving pyridinium (B92312) salts are known to lead to the formation of fused systems like indolizines through [3+2] annulation reactions. rsc.orgrsc.org While this would require initial quaternization of the pyridine nitrogen in this compound, it highlights a potential pathway for constructing novel, complex heterocyclic scaffolds based on the parent structure.
The following table lists some general types of annulation reactions that are used for the synthesis of pyridine and related fused systems.
| Annulation Type | Reactants | Product Type | Reference |
| [3+3] | 1,3-Dicarbonyls, Enamines | Substituted Pyridines | organic-chemistry.org |
| [5+1] | Not specified in detail | Substituted Pyridines | organic-chemistry.org |
| Self-[3+2] | Pyridinium Salts | N-indolizine-substituted pyridine-2(1H)-ones | rsc.orgrsc.org |
| Oxidative Annulation | Pyridinium ylides, Nitroalkenes/Alkynes | Indolizines, Pyrazolo[1,5-a]pyridines | chim.it |
By leveraging these and other ring-forming methodologies, a wide array of novel compounds structurally related to this compound could be synthesized, enabling a thorough exploration of their potential applications in various fields of chemical science.
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Synthesis
Traditional synthesis of substituted pyridines often involves cyclocondensation reactions followed by harsh chlorination steps, for instance, using reagents like phosphorus oxychloride or thionyl chloride. youtube.comgoogle.comnih.govgoogle.com Future research should pivot towards the development of more efficient and selective catalytic systems.
A primary area of exploration would be the application of transition-metal-catalyzed C–H functionalization. thieme-connect.comnih.gov Catalysts based on palladium, rhodium, or iridium could enable the direct introduction of chloro, cyclopropyl (B3062369), and cyano groups onto a pyridine (B92270) scaffold, potentially reducing the number of synthetic steps and improving atom economy. Another avenue involves catalyzed cross-coupling reactions to construct the pyridine core. thieme-connect.com For instance, developing catalytic methods that avoid traditional, often hazardous, chlorinating agents would represent a significant advance. google.com Emerging paradigms such as photoredox and electrocatalysis offer novel strategies for radical-based functionalization of pyridines, which could provide alternative pathways to access this and related structures under milder conditions. acs.org
Table 1: Potential Catalytic Approaches for Synthesis
| Catalytic Approach | Potential Advantage | Target Transformation |
|---|---|---|
| Transition-Metal C-H Functionalization | High atom economy, reduced step count | Direct introduction of substituents onto a pyridine core |
| Cross-Coupling Reactions (e.g., Stille, Suzuki) | Modular assembly of the core structure | Formation of C-C bonds to build the substituted ring |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Radical-based C-H or C-X functionalization |
| Electrocatalysis | Avoidance of chemical oxidants/reductants | Controlled redox transformations for synthesis |
Investigation of Unconventional Reactivity Patterns
The unique combination of functional groups in 2,6-Dichloro-4-cyclopropylnicotinonitrile suggests several avenues for exploring unconventional reactivity.
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, further activated by two chlorine atoms and a nitrile group, is primed for SNAr. A systematic study of the reaction with various nucleophiles (O-, N-, S-based) would be crucial to determine the relative reactivity of the chlorine atoms at the C2 and C6 positions. Understanding the factors governing this regioselectivity is key to its use as a synthetic intermediate.
Cyclopropane (B1198618) Ring-Opening: Cyclopropane rings, particularly when activated by adjacent electron-withdrawing groups or through coordination to a transition metal, can undergo ring-opening reactions. nih.govnih.govacs.org Investigating the reaction of the cyclopropyl group under various catalytic (e.g., Rh, Pd, Cu) or thermal/photochemical conditions could lead to novel, difunctionalized acyclic or ring-expanded heterocyclic structures. acs.org This represents a departure from typical pyridine chemistry and could yield valuable molecular scaffolds. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the sites of highest reactivity, model reaction transition states, and rationalize observed selectivities. Such studies can provide deep mechanistic insights before extensive experimental work is undertaken.
Advanced Machine Learning and AI in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and offer significant opportunities in the context of this compound. acs.orgmit.edunih.gov
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially identifying pathways that are non-obvious to human chemists. semanticscholar.orgiscientific.org These programs leverage vast reaction databases to suggest disconnections and precursor materials. nih.gov
De Novo Design and Property Prediction: Given the underexplored nature of this compound, ML models could be used to predict its potential biological or material properties. Furthermore, these models can generate hypothetical derivatives by modifying the core structure and predict which modifications are most likely to result in compounds with enhanced desired characteristics, thereby guiding future synthesis efforts in a more targeted manner. acs.orgmit.edu
Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., catalyst loading, temperature, solvent) for the synthesis or derivatization of the compound, accelerating the discovery of high-yielding and robust chemical processes.
Integration into Supramolecular Chemistry and Nanotechnology
The structural features of this compound make it an intriguing building block for supramolecular chemistry and materials science. acs.org
Ligand Design for Coordination Polymers: The pyridine nitrogen and the nitrile group can both act as coordination sites for metal ions. This suggests the molecule could be used as a ligand to construct metal-organic frameworks (MOFs) or coordination polymers. chemrxiv.orgrsc.org The two chlorine atoms also provide reactive handles for post-synthetic modification of such materials.
Non-Covalent Interaction Studies: The aromatic ring can participate in π-π stacking interactions, while the nitrile nitrogen can act as a hydrogen bond acceptor. researchgate.netresearchgate.net Research could focus on its self-assembly behavior in the solid state or its ability to act as a host for guest molecules, driven by these non-covalent forces. The formation of liquid crystals or other ordered materials could also be an area of exploration.
Research into Environmentally Benign Synthetic Routes and Degradation Pathways (academic, not safety-related)
Modern chemical research places a strong emphasis on sustainability.
Green Synthetic Routes: Future work should aim to develop environmentally benign syntheses. This could involve using multicomponent reactions (MCRs) to construct the pyridine ring in a single, efficient step, thereby reducing waste. nih.govresearchgate.net Exploring the use of greener solvents, biocatalysis, or avoiding hazardous reagents common in pyridine synthesis would be valuable academic pursuits. nih.govkyoto-u.ac.jp
Degradation Pathway Analysis: Understanding the potential environmental fate of a molecule is a crucial academic exercise. Studies could investigate its degradation under various conditions. Given the presence of chlorine atoms, research into potential microbial degradation pathways, such as anaerobic reductive dechlorination, would be relevant. iwaponline.comepa.govslideshare.netresearchgate.net Photodegradation studies could also provide insight into its stability and potential breakdown products in the presence of light. The chemical stability of the C-Cl bond is a known challenge, making such studies particularly relevant from a fundamental chemical perspective. nih.gov
Compound Information
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.07 g/mol |
| Canonical SMILES | C1CC1C2=CC(=NC(=C2C#N)Cl)Cl |
| InChI Key | YWVAABBAWWAPOE-UHFFFAOYSA-N |
Mentioned Compounds
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloro-4-cyclopropylnicotinonitrile, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorination of a nicotinonitrile precursor with POCl₃ or PCl₅ under reflux conditions (60–80°C) can introduce chlorine atoms at positions 2 and 6 . Cyclopropane substitution at position 4 may employ palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acid, requiring inert atmospheres (N₂/Ar) and temperatures of 80–100°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for boronic acid to substrate) and monitoring via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- HPLC-MS : For purity assessment (≥95% by area normalization) and molecular ion verification (e.g., [M+H]+ at m/z 253) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What solvents and storage conditions are optimal for this compound?
The compound is stable in anhydrous DCM or DMF but may hydrolyze in protic solvents (e.g., H₂O, MeOH). Store at –20°C under inert gas (argon) to prevent degradation. For long-term storage, lyophilize and seal in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?
Discrepancies in catalytic efficiency (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) often arise from steric hindrance from the cyclopropyl group and electronic effects of chlorine substituents. To address this:
Q. What strategies improve solubility for biological assays without compromising stability?
The compound’s low aqueous solubility (logP ~3.5) can be mitigated by:
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .
- Nanoparticle encapsulation : Prepare PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance bioavailability .
- Prodrug derivatization : Introduce hydroxyl or carboxylate groups via ester linkages, followed by enzymatic cleavage in target tissues .
Q. How do substituent effects influence the compound’s spectroscopic and catalytic properties?
- Electron-withdrawing groups (Cl at C-2/6) reduce electron density on the pyridine ring, shifting UV-Vis λmax to lower wavelengths (e.g., 270 nm → 240 nm) .
- The cyclopropyl group introduces ring strain , enhancing reactivity in [2+2] cycloadditions or radical reactions .
- Steric effects : Substituent orientation (e.g., meta vs. para) affects binding to enzyme active sites, as shown in molecular docking studies with cytochrome P450 .
Methodological Guidance
Q. Designing a stability study under varying pH and temperature conditions
Q. Troubleshooting low yields in cyclopropane functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
